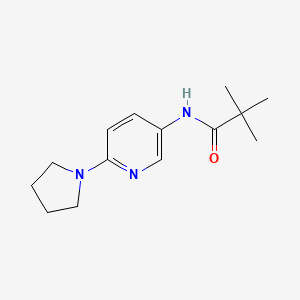
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide, also known as DMPP, is a synthetic compound that has been widely used in scientific research. It is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes, including neurotransmission, muscle contraction, and hormone secretion. DMPP has been extensively studied for its ability to activate nAChRs and its potential applications in pharmacology, neurobiology, and biotechnology.
Wirkmechanismus
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide binds to the orthosteric site of nAChRs and induces conformational changes that lead to the opening of the ion channel and the influx of cations, such as sodium and calcium. This results in depolarization of the cell membrane and the activation of downstream signaling pathways, such as the release of neurotransmitters and the modulation of gene expression.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has been shown to have various biochemical and physiological effects, depending on the type and subunit composition of the nAChRs that it activates. In neuronal tissues, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide can induce the release of neurotransmitters, such as dopamine, glutamate, and GABA, and modulate synaptic plasticity and learning and memory. In non-neuronal tissues, such as muscle and endocrine cells, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide can induce muscle contraction and hormone secretion, respectively. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has also been shown to have anti-inflammatory and antioxidant effects in some tissues, such as the lung and the liver.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has several advantages as a tool for scientific research, including its high potency and selectivity for nAChRs, its stability and solubility in various experimental conditions, and its availability from commercial sources. However, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide also has some limitations, such as its potential toxicity and off-target effects at high concentrations, its short half-life and rapid metabolism in vivo, and its limited ability to discriminate between different subtypes of nAChRs.
Zukünftige Richtungen
There are several future directions for the research and development of 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide and related compounds. One direction is to study the structure and function of nAChRs in more detail, using advanced techniques such as cryo-electron microscopy and X-ray crystallography. Another direction is to develop new drugs that target nAChRs, based on the insights gained from studying 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide and related compounds. Such drugs could have potential applications in the treatment of various neurological and psychiatric disorders, as well as in the modulation of immune and endocrine functions. Finally, 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide and related compounds could be used as tools for biotechnology applications, such as the engineering of ion channels and biosensors.
Synthesemethoden
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-bromopyridine with 1,6-diaminohexane, followed by the addition of 2,2-dimethylpropionyl chloride. The final product is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has been used in various scientific research applications, including pharmacology, neurobiology, and biotechnology. It has been shown to activate nAChRs in different tissues and species, including human, rat, and chicken. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has been used as a tool to study the structure and function of nAChRs, as well as their role in various physiological and pathological conditions. 2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide has also been used to screen and develop new drugs that target nAChRs, such as those for the treatment of Alzheimer's disease, schizophrenia, and addiction.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(6-pyrrolidin-1-ylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)13(18)16-11-6-7-12(15-10-11)17-8-4-5-9-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXHERGZAJNVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN=C(C=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)
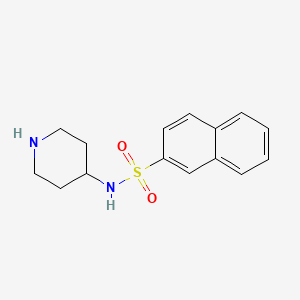
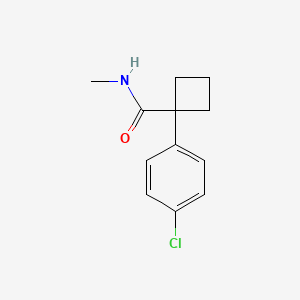
![N-[4-[(2,4,5-trichlorophenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7518771.png)
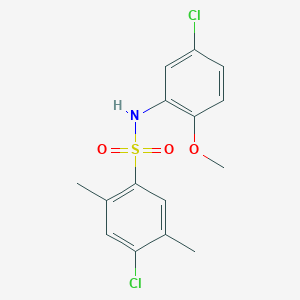

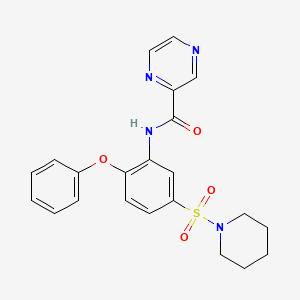
![1-[3-(4-Methoxyphenyl)-5-naphthalen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7518807.png)

![[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7518824.png)
![2-chloro-N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-7-yl)-acetamide](/img/structure/B7518825.png)

![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide](/img/structure/B7518851.png)
![2-[2-[1-(3-Methoxypropyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7518858.png)